3-(4-Methoxyphenoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(4-Methoxyphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

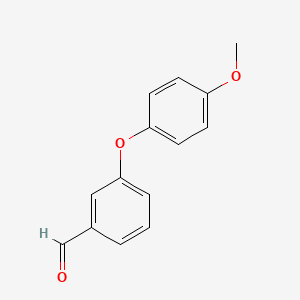

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDEVVCXPTAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211432 | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62373-80-2 | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62373-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062373802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methoxyphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Methoxyphenoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5BYC22VSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(4-Methoxyphenoxy)benzaldehyde CAS number and properties

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxyphenoxy)benzaldehyde (CAS No. 62373-80-2), a key aromatic aldehyde and diphenyl ether derivative. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It consolidates critical information regarding its physicochemical properties, provides a validated synthesis protocol, discusses analytical characterization techniques, explores its applications as a versatile chemical intermediate, and outlines essential safety and handling procedures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction to 3-(4-Methoxyphenoxy)benzaldehyde

3-(4-Methoxyphenoxy)benzaldehyde is a difunctional organic compound featuring both an aldehyde group and a diaryl ether linkage. This unique structural combination makes it a valuable building block in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. The diphenyl ether core, substituted with a methoxy group, imparts specific steric and electronic properties that are leveraged in the design of complex target molecules.

Its primary significance lies in its role as a precursor and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] For instance, it has been utilized as a key building block in the synthesis of tetrahydroisoquinolinones, a class of compounds with diverse biological activities.[3][4] The precise positioning of its functional groups allows for the controlled construction of intricate molecular architectures, making it a compound of considerable interest to medicinal and synthetic chemists.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of 3-(4-Methoxyphenoxy)benzaldehyde are summarized below. This data is critical for designing reaction conditions, purification strategies, and appropriate storage protocols.

| Property | Value | Source(s) |

| CAS Number | 62373-80-2 | [1][3][5] |

| Molecular Formula | C₁₄H₁₂O₃ | [3][5] |

| Molecular Weight | 228.24 g/mol | [3][4] |

| Appearance | Colorless to yellow to green clear liquid | [1][6] |

| Boiling Point | 145 °C at 0.4 mmHg | [3][4] |

| Density | 1.089 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.596 | [3][4] |

| SMILES String | COc1ccc(Oc2cccc(C=O)c2)cc1 | [4] |

| InChI Key | WLFDEVVCXPTAQA-UHFFFAOYSA-N | [4] |

| Sensitivity | Air Sensitive | [1][6] |

| Storage Class Code | 10 - Combustible liquids | [4] |

Synthesis and Purification

The synthesis of 3-(4-Methoxyphenoxy)benzaldehyde is typically achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. This method is reliable and scalable. The causality for this choice rests on the high reactivity of the phenoxide ion with an activated aryl halide.

Synthesis Pathway

The logical flow for the synthesis is outlined below. The process begins with readily available starting materials and proceeds through a well-established reaction mechanism to yield the desired product.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(4-METHOXYPHENOXY)BENZALDEHYDE | 62373-80-2 [chemicalbook.com]

- 4. 3-(4-Methoxyphenoxy)benzaldehyde 97 62373-80-2 [sigmaaldrich.com]

- 5. 3-(4-Methoxyphenoxy)benzaldehyde – Biotuva Life Sciences [biotuva.com]

- 6. 3-(4-METHOXYPHENOXY)BENZALDEHYDE | 62373-80-2 [amp.chemicalbook.com]

3-(4-Methoxyphenoxy)benzaldehyde molecular structure and weight

An In-depth Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde: Structure, Properties, and Analysis

Introduction

3-(4-Methoxyphenoxy)benzaldehyde is a bi-functional organic compound featuring a diaryl ether linkage, a terminal aldehyde group, and a methoxy substituent. Its unique structural architecture makes it a valuable building block and intermediate in various fields of chemical synthesis. Primarily, it serves as a precursor in the development of pharmaceuticals, such as anticancer and antibacterial agents, and in the synthesis of agrochemicals like insecticides and fungicides. Its applications also extend to analytical chemistry, where it has been utilized as an internal standard. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a robust synthesis protocol, detailed analytical characterization methods, and key applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are foundational to its application in synthetic chemistry.

Chemical Identity

The molecule consists of a benzaldehyde ring connected to a 4-methoxyphenol group via an ether bond at the 3-position of the benzaldehyde moiety.

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.24 g/mol

-

IUPAC Name: 3-(4-methoxyphenoxy)benzaldehyde

-

CAS Number: 62373-80-2

-

SMILES String: COc1ccc(Oc2cccc(C=O)c2)cc1

-

InChI Key: WLFDEVVCXPTAQA-UHFFFAOYSA-N

Molecular Structure Visualization

The following diagram illustrates the connectivity of the atoms and key functional groups within the 3-(4-Methoxyphenoxy)benzaldehyde molecule.

Caption: Molecular structure of 3-(4-Methoxyphenoxy)benzaldehyde.

Physicochemical Data

The compound's physical properties are critical for its handling, purification, and reaction setup. It is typically described as a clear, colorless to yellow liquid or a white to slightly yellow crystalline solid, a variance that may depend on purity and ambient temperature.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | |

| Density | 1.089 g/mL at 25 °C | |

| Boiling Point | 145 °C at 0.4 mmHg | |

| Refractive Index (n20/D) | 1.596 | |

| Flash Point | >230 °F (>110 °C) | |

| Purity | Typically ≥97% |

Synthesis and Mechanistic Insights

The formation of the diaryl ether bond is the key transformation in synthesizing 3-(4-Methoxyphenoxy)benzaldehyde. The Ullmann condensation is a classic and reliable method for this purpose, involving a copper-catalyzed reaction between an aryl halide and a phenol.

Rationale for Synthetic Strategy

The Ullmann condensation is preferred for constructing the C-O bond between the two aromatic rings due to its tolerance of various functional groups, including the aldehyde on the benzaldehyde ring. The reaction typically requires a copper catalyst (CuI is common), a base (like K₂CO₃ or Cs₂CO₃) to deprotonate the phenol, and a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to facilitate the reaction at elevated temperatures.

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of 3-(4-Methoxyphenoxy)benzaldehyde from 3-iodobenzaldehyde and 4-methoxyphenol.

Materials:

-

3-Iodobenzaldehyde (1.0 eq)

-

4-Methoxyphenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

-

Copper(I) Iodide (CuI, 0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzaldehyde, 4-methoxyphenol, K₂CO₃, and CuI.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial to prevent oxidation of the copper catalyst and other reagents.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts and K₂CO₃.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure

Spectroscopic Profile of 3-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 3-(4-methoxyphenoxy)benzaldehyde. The structural elucidation of this diaryl ether derivative is paramount for its application in research, particularly in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates function. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into the interpretation of the spectra and the experimental rationale.

Molecular Structure and Analytical Overview

The structural integrity of a synthesized compound is the bedrock of reliable scientific research. For 3-(4-methoxyphenoxy)benzaldehyde, a molecule featuring two aromatic rings linked by an ether oxygen and bearing aldehyde and methoxy functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization. Each technique—NMR, IR, and MS—provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating confirmation of the molecule's identity and purity.

Below is a diagram illustrating the chemical structure and the numbering convention used for the purpose of spectroscopic assignments in this guide.

Caption: Structure of 3-(4-Methoxyphenoxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The spectrum for 3-(4-methoxyphenoxy)benzaldehyde was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | Aldehydic proton (-CHO) |

| 7.53 | m | 1H | Aromatic proton |

| 7.51 | m | 1H | Aromatic proton |

| 7.43 | m | 1H | Aromatic proton |

| 7.37 | m | 1H | Aromatic proton |

| 7.21 | m | 1H | Aromatic proton |

| 6.99 | m | 2H | Aromatic protons |

| 6.90 | m | 2H | Aromatic protons |

| 3.78 | s | 3H | Methoxy protons (-OCH₃) |

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 9.90 ppm is highly characteristic of an aldehydic proton, confirming the presence of the -CHO group. The singlet at 3.78 ppm, integrating to three protons, is indicative of the methoxy (-OCH₃) group. The complex multiplets in the aromatic region (6.90-7.53 ppm) correspond to the protons on the two benzene rings. The integration of these signals accounts for the remaining eight aromatic protons. The specific splitting patterns within this region arise from the coupling between adjacent protons on the rings, and their chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of 3-(4-methoxyphenoxy)benzaldehyde was obtained in CDCl₃.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehydic Carbon (C=O) |

| ~160 | Aromatic Carbon (C-O) |

| ~158 | Aromatic Carbon (C-O) |

| ~150 | Aromatic Carbon (C-O) |

| ~138 | Aromatic Carbon (C-CHO) |

| ~130 | Aromatic Carbon (CH) |

| ~125 | Aromatic Carbon (CH) |

| ~122 | Aromatic Carbon (CH) |

| ~120 | Aromatic Carbon (CH) |

| ~118 | Aromatic Carbon (CH) |

| ~115 | Aromatic Carbon (CH) |

| 55.6 | Methoxy Carbon (-OCH₃) |

Interpretation of the ¹³C NMR Spectrum:

The signal at approximately 192 ppm is characteristic of an aldehyde carbonyl carbon. The signal around 55.6 ppm corresponds to the methoxy carbon. The remaining signals in the downfield region (115-160 ppm) are attributed to the twelve aromatic carbons. The carbons attached to the oxygen atoms (C-O) are shifted further downfield due to the deshielding effect of the electronegative oxygen. The quaternary carbons and the protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for aromatic aldehydes is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid 3-(4-methoxyphenoxy)benzaldehyde in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.[4]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde |

| ~1700 | C=O stretch | Aldehyde (conjugated) |

| ~1600, ~1500 | C=C stretch | Aromatic |

| ~1240 | C-O stretch (asymmetric) | Aryl ether |

| ~1170 | C-O stretch (symmetric) | Aryl ether |

| ~1030 | C-O stretch | Methoxy group |

Interpretation of the IR Spectrum:

The IR spectrum of 3-(4-methoxyphenoxy)benzaldehyde is expected to show several characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of a conjugated aldehyde. The presence of an aldehyde is further confirmed by two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹, which are characteristic of the C-H stretch of the aldehyde group (a Fermi doublet). The aromatic nature of the molecule is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1500 cm⁻¹ region. The prominent C-O stretching bands for the aryl ether linkage are expected around 1240 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric). The C-O stretch of the methoxy group will also be present.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

For a solid sample like 3-(4-methoxyphenoxy)benzaldehyde, the KBr pellet method is a common and reliable sample preparation technique.[5][6]

-

Sample Grinding: Finely grind a small amount (1-2 mg) of the compound with an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the ground sample and mix thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. The electron ionization (EI) mass spectrum of 3-(4-methoxyphenoxy)benzaldehyde was obtained from the NIST WebBook.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 228 | 100 | [M]⁺ (Molecular Ion) |

| 227 | ~20 | [M-H]⁺ |

| 199 | ~5 | [M-CHO]⁺ |

| 123 | ~10 | [C₇H₇O₂]⁺ |

| 105 | ~20 | [C₇H₅O]⁺ |

| 77 | ~25 | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum shows a prominent molecular ion peak [M]⁺ at an m/z of 228, which corresponds to the molecular weight of C₁₄H₁₂O₃. This is the base peak, indicating the relative stability of the molecular ion under EI conditions. A significant peak at m/z 227 corresponds to the loss of a hydrogen atom ([M-H]⁺), likely from the aldehyde group. The peak at m/z 199 is due to the loss of the formyl radical (-CHO). Further fragmentation of the diaryl ether structure leads to other characteristic ions. The fragmentation pattern provides strong evidence for the proposed structure.

Caption: Proposed fragmentation pathway for 3-(4-methoxyphenoxy)benzaldehyde.

Conclusion

The comprehensive spectroscopic analysis of 3-(4-methoxyphenoxy)benzaldehyde through ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous confirmation of its molecular structure. The data presented in this guide are consistent with the presence of an aromatic aldehyde, a diaryl ether linkage, and a methoxy group. The detailed interpretation of each spectrum, grounded in established principles of spectroscopy, serves as a reliable reference for researchers and scientists. The experimental protocols outlined herein represent best practices for obtaining high-quality data for this class of compounds, ensuring scientific integrity and reproducibility.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. Sample preparation for FT-IR. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

NIST. Benzaldehyde, 3-(4-methoxyphenoxy)-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 3-(4-Methoxyphenoxy)benzaldehyde - Optional[13C NMR] - Spectrum. [Link]

-

NIST. Benzaldehyde, 3-(4-methoxyphenoxy)-. NIST Chemistry WebBook, Phase change data. [Link]

-

The Royal Society of Chemistry. Supporting Information For - The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

NIST. Benzaldehyde, 3-(4-methoxyphenoxy)-. NIST Chemistry WebBook, Notes. [Link]

-

Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

-

Spectroscopy Online. Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. [Link]

-

ACS Publications. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling. [Link]

-

NIST. Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. The NIST WebBook. [Link]

-

Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methoxyphenoxy)benzaldehyde for Pharmaceutical Development

Introduction

3-(4-Methoxyphenoxy)benzaldehyde is a diaryl ether derivative with potential applications as a key starting material or intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1][2] Its chemical structure, featuring a benzaldehyde ring linked to a methoxyphenoxy moiety, presents a unique combination of functional groups that dictate its physicochemical properties, solubility, and stability. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of any resulting therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of 3-(4-Methoxyphenoxy)benzaldehyde, offering field-proven insights and detailed experimental protocols to support its successful application in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(4-Methoxyphenoxy)benzaldehyde is essential for predicting its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [3][4] |

| Molecular Weight | 228.24 g/mol | [3][4] |

| Appearance | Colorless to yellow to green clear liquid | [5] |

| Boiling Point | 145 °C at 0.4 mmHg | [4][6] |

| Density | 1.089 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.596 | [6] |

| Calculated logP | 3.300 | [3] |

| Calculated Water Solubility (log₁₀S) | -3.47 (moles/L) | [3] |

The calculated low water solubility and relatively high octanol-water partition coefficient (logP) suggest that 3-(4-Methoxyphenoxy)benzaldehyde is a lipophilic molecule with limited aqueous solubility.[3] This has significant implications for its handling, formulation, and the selection of appropriate analytical techniques.

Solubility Profiling

Determining the solubility of 3-(4-Methoxyphenoxy)benzaldehyde in a range of relevant solvents is a critical step in early-stage drug development. This information guides the selection of solvents for synthesis, purification, formulation, and analytical testing.

Solubility in Organic Solvents

Table 2: Predicted Qualitative Solubility of 3-(4-Methoxyphenoxy)benzaldehyde in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | Soluble to Freely Soluble | Polar protic nature aligns with the polarity of the aldehyde and ether groups. |

| Acetone, Acetonitrile | Soluble to Freely Soluble | Polar aprotic solvents capable of dissolving moderately polar compounds. |

| Tetrahydrofuran (THF) | Soluble to Freely Soluble | Good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful polar aprotic solvent known for its broad solvation capabilities.[8] |

| Dichloromethane (DCM) | Soluble | A non-polar aprotic solvent that should effectively dissolve the lipophilic molecule. |

| Hexane, Heptane | Sparingly Soluble to Insoluble | Non-polar nature is unlikely to effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard shake-flask method for the quantitative determination of solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(4-Methoxyphenoxy)benzaldehyde to a series of vials, each containing a known volume of the selected solvent.

-

Ensure a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of 3-(4-Methoxyphenoxy)benzaldehyde.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Caption: Shake-Flask Solubility Determination Workflow.

Aqueous Solubility and pH-Dependence

The calculated water solubility is very low, as expected for a molecule of this nature.[3] The absence of ionizable functional groups within the typical pharmaceutical pH range (1-8) suggests that the aqueous solubility of 3-(4-Methoxyphenoxy)benzaldehyde will be largely independent of pH.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11][12][13] These studies involve subjecting the compound to stress conditions more severe than those encountered during accelerated stability testing.[9]

Potential Degradation Pathways

Based on the chemical structure of 3-(4-Methoxyphenoxy)benzaldehyde, two primary sites are susceptible to degradation: the aldehyde functional group and the diaryl ether linkage.

-

Oxidation of the Aldehyde: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 3-(4-methoxyphenoxy)benzoic acid. This is a common degradation pathway for benzaldehyde derivatives.[14]

-

Cleavage of the Ether Bond: Diaryl ether linkages can be susceptible to cleavage under harsh acidic or thermal conditions. This would lead to the formation of 3-hydroxybenzaldehyde and 4-methoxyphenol.

-

Photodegradation: Aromatic aldehydes can be photoreactive, potentially leading to a variety of degradation products through complex radical mechanisms.[15]

Caption: Potential Degradation Pathways.

Protocol for Forced Degradation Studies

The following protocol outlines a systematic approach to forced degradation, aiming for a target degradation of 5-20%.[9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 3-(4-Methoxyphenoxy)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours.

-

Neutral Hydrolysis: Dilute the stock solution with water. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[9]

-

Thermal Degradation (Solid State): Store the solid compound at 80 °C for 48 hours.

-

Thermal Degradation (Solution): Reflux the stock solution at 80 °C for 24 hours.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Analytical Methodologies

Robust and validated analytical methods are crucial for the accurate quantification of 3-(4-Methoxyphenoxy)benzaldehyde and its potential degradation products.[9][11][12][13]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method with UV detection is the primary choice for the analysis of 3-(4-Methoxyphenoxy)benzaldehyde.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

Method Development and Validation:

-

The specificity of the method must be demonstrated by showing that the peak for 3-(4-Methoxyphenoxy)benzaldehyde is resolved from all degradation product peaks in the forced degradation samples.

-

The method should be validated according to ICH guidelines for parameters including accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC)

GC can be a suitable alternative for the analysis of 3-(4-Methoxyphenoxy)benzaldehyde, particularly for assessing purity and identifying volatile impurities.

Starting GC Method Parameters:

| Parameter | Recommended Condition |

| Column | HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-(4-Methoxyphenoxy)benzaldehyde. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust starting point for any research or development program. The successful application of 3-(4-Methoxyphenoxy)benzaldehyde in pharmaceutical development hinges on the rigorous application of these principles and the thorough validation of all experimental findings. The insights and methodologies presented herein are intended to empower researchers to confidently navigate the challenges of characterizing this promising chemical entity.

References

-

ChemBK. 3-(4-Methoxyphenoxy)benzaldehyde. Available from: [Link]

-

PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. Benzaldehyde, 3-(4-methoxyphenoxy)-. Available from: [Link]

- Alsante, K. M., et al. (2014). AAPS PharmSciTech, 15(1), 163-174.

- Ngwa, G. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1131-1135.

- Rane, K., & Patil, V. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.

- Sonawane, S., et al. (2013). International Research Journal of Pharmacy, 4(2), 75-81.

- Patel, R. M., Patel, P. M., & Patel, N. M. (2011). International Journal of Pharmaceutical Research, 3(4), 1-8.

-

PubChem. 4-(4-Methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. The Solubility Profile of 3,4,5-Trimethoxybenzaldehyde in Aqueous Binary Solvent Mixtures at Several Temperatures. Available from: [Link]

-

Molecules. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Available from: [Link]

-

Wikipedia. 3,4,5-Trimethoxybenzaldehyde. Available from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Forced degradation study of thiocolchicoside: characterization of its degradation products. Available from: [Link]

-

Chemsrc. 4-(4-Methoxyphenoxy)benzaldehyde. Available from: [Link]

-

Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available from: [Link]

-

ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Available from: [Link]

-

PubMed. Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. Available from: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-(4-Methoxyphenoxy)benzaldehyde 97 62373-80-2 [sigmaaldrich.com]

- 3. chemeo.com [chemeo.com]

- 4. 3-(4-METHOXYPHENOXY)BENZALDEHYDE | 62373-80-2 [chemicalbook.com]

- 5. 3-(4-METHOXYPHENOXY)BENZALDEHYDE | 62373-80-2 [amp.chemicalbook.com]

- 6. 3-(4-Methoxyphenoxy)benzaldehyde 97 62373-80-2 [sigmaaldrich.com]

- 7. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. irjpms.com [irjpms.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. Products of oxidative stress inhibit aldehyde oxidation and reduction pathways in dopamine catabolism yielding elevated levels of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

The Diaryl Ether Motif as a Privileged Scaffold: A Technical Guide to the Synthesis of Novel Bioactive Heterocycles from 3-(4-Methoxyphenoxy)benzaldehyde

Abstract

The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This structural motif imparts a unique conformational flexibility and lipophilicity that is often crucial for molecular recognition and bioactivity. This in-depth technical guide explores the synthetic utility of 3-(4-methoxyphenoxy)benzaldehyde, a readily accessible diaryl ether, as a versatile starting material for the construction of a diverse array of novel and potentially bioactive heterocyclic compounds. We will delve into the strategic synthetic transformations of the aldehyde functionality to forge key heterocyclic cores, including pyrimidines, oxazoles, and benzoxazoles. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the conceptual framework and practical, step-by-step protocols for the synthesis of these promising molecular entities.

Introduction: The Significance of the Diaryl Ether Scaffold

The diaryl ether moiety is not merely a passive linker but an active participant in defining the pharmacological profile of a molecule. Its presence in complex natural products like the antibiotic vancomycin underscores its importance in molecular architecture.[1][2] The synthetic chemistry community has developed a robust toolbox for the creation of diaryl ethers, with transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, being prominent methods.[3][4] Our starting material, 3-(4-methoxyphenoxy)benzaldehyde, capitalizes on this well-established chemistry, offering a strategic entry point for diversification. The aldehyde group serves as a versatile chemical handle, amenable to a wide range of classical and contemporary organic reactions for the construction of various heterocyclic systems.

Synthetic Pathways from 3-(4-Methoxyphenoxy)benzaldehyde

The strategic location of the aldehyde group on the diaryl ether backbone of 3-(4-methoxyphenoxy)benzaldehyde allows for its elaboration into a multitude of heterocyclic systems. This section will explore three principal synthetic trajectories: the synthesis of pyrimidines via chalcone intermediates, the direct synthesis of oxazoles, and the construction of benzoxazoles.

Pathway A: Synthesis of Bioactive Pyrimidine Derivatives via Chalcones

The Claisen-Schmidt condensation of an aromatic aldehyde with a ketone is a classical and efficient method for the synthesis of chalcones, which are valuable intermediates for the synthesis of various heterocyclic compounds, including pyrimidines.[5][6][7] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitubercular properties.[5]

The proposed synthetic route commences with the base-catalyzed condensation of 3-(4-methoxyphenoxy)benzaldehyde with an appropriate acetophenone to yield the corresponding chalcone. This intermediate can then undergo a cyclocondensation reaction with urea, thiourea, or guanidine hydrochloride to afford the desired pyrimidine derivatives.[5][6]

Caption: Van Leusen reaction for oxazole synthesis.

Pathway C: Synthesis of Benzoxazole Derivatives

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. [8][9]A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of an aldehyde with a 2-aminophenol. [8][9]This reaction can be promoted by various catalysts and reaction conditions, including solvent-free and microwave-assisted methods.

The reaction of 3-(4-methoxyphenoxy)benzaldehyde with a 2-aminophenol derivative would lead to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to afford the desired 2-[3-(4-methoxyphenoxy)phenyl]benzoxazole.

Caption: Synthesis of benzoxazole derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediates and final heterocyclic compounds.

General Experimental Conditions

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed on silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using an appropriate mass spectrometer.

Protocol for Pathway A: Synthesis of a Pyrimidine Derivative

Step 1: Synthesis of 1-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)phenyl]prop-2-en-1-one (Chalcone)

-

To a stirred solution of 3-(4-methoxyphenoxy)benzaldehyde (1.0 mmol) and 4-chloroacetophenone (1.0 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (10 mL, 40%) dropwise at room temperature. [6][7]2. Continue stirring the reaction mixture for 6-8 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-[3-(4-methoxyphenoxy)phenyl]-6-(4-chlorophenyl)pyrimidin-2-amine

-

To a solution of the chalcone (1.0 mmol) in ethanol (25 mL), add guanidine hydrochloride (1.0 mmol) and a solution of potassium hydroxide (5 mL). [5]2. Reflux the reaction mixture for 10-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| Chalcone | C22H17ClO3 | 85-90 | TBD |

| Pyrimidine | C23H18ClN3O2 | 70-75 | TBD |

Table 1: Physicochemical data for the synthesized pyrimidine derivative. (TBD: To Be Determined)

Protocol for Pathway B: Synthesis of an Oxazole Derivative

Synthesis of 5-[3-(4-methoxyphenoxy)phenyl]oxazole

-

To a mixture of 3-(4-methoxyphenoxy)benzaldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in methanol (15 mL), add potassium carbonate (1.5 mmol).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

| Compound | Molecular Formula | Yield (%) | Physical State |

| Oxazole | C16H13NO3 | 65-70 | TBD |

Table 2: Physicochemical data for the synthesized oxazole derivative. (TBD: To Be Determined)

Protocol for Pathway C: Synthesis of a Benzoxazole Derivative

Synthesis of 2-[3-(4-methoxyphenoxy)phenyl]-1,3-benzoxazole

-

A mixture of 3-(4-methoxyphenoxy)benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and a catalytic amount of a suitable catalyst (e.g., LAIL@MNP, 4.0 mg) is subjected to solvent-free sonication at 70 °C for 30 minutes. [8]2. Alternatively, the reaction can be carried out by refluxing the reactants in a suitable solvent like ethanol for several hours.

-

Monitor the reaction by TLC.

-

After completion, add ethyl acetate (15 mL) to the reaction mixture. If a solid catalyst is used, it can be recovered by filtration or with an external magnet. [8]5. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane-ethyl acetate).

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| Benzoxazole | C20H15NO3 | 80-85 | TBD |

Table 3: Physicochemical data for the synthesized benzoxazole derivative. (TBD: To Be Determined)

Potential Bioactivities and Future Directions

The heterocyclic scaffolds synthesized from 3-(4-methoxyphenoxy)benzaldehyde are known to be associated with a wide range of biological activities. Pyrimidine derivatives have demonstrated potential as antibacterial, antifungal, and anti-inflammatory agents. [5]Oxazole-containing compounds are also of significant interest in medicinal chemistry. Benzoxazoles are recognized for their diverse pharmacological properties, including antimicrobial and anticancer activities.

The novel diaryl ether-substituted heterocycles synthesized through the described pathways represent a promising starting point for the development of new therapeutic agents. Further derivatization and biological screening of these compounds are warranted to explore their full therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their potency and selectivity.

Conclusion

This technical guide has outlined versatile and efficient synthetic strategies for the preparation of novel bioactive heterocycles starting from the readily available 3-(4-methoxyphenoxy)benzaldehyde. The aldehyde functionality of this diaryl ether serves as a key synthon for the construction of pyrimidine, oxazole, and benzoxazole ring systems. The provided step-by-step protocols offer a practical foundation for researchers to synthesize these promising compounds for further biological evaluation. The exploration of the chemical space around the diaryl ether-heterocycle conjugate core holds significant promise for the discovery of new and effective therapeutic agents.

References

-

Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Methodologies in Ether Synthesis (pp. 78-126). Royal Society of Chemistry. [Link]

-

Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). OUCI. Retrieved January 4, 2026, from [Link]

-

A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. [Link]

-

Recent Advances in Diaryl Ether Synthesis. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica. Retrieved January 4, 2026, from [Link]

-

Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (2017). SciSpace. [Link]

-

Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). Ijres.org. [Link]

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Diversity oriented synthesis of benzimidazole, benzoxazole, benzothiazole and quinazolin-4(3H). (n.d.). Heterocyclic Letters. Retrieved January 4, 2026, from [Link]

-

Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. (2022). Impactfactor. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scispace.com [scispace.com]

- 7. ijres.org [ijres.org]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. heteroletters.org [heteroletters.org]

A Technical Guide to the Potential Biological Activities of 3-(4-Methoxyphenoxy)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(4-methoxyphenoxy)benzaldehyde, a molecule combining the structural features of a substituted benzaldehyde and a biphenyl ether, represent a compelling scaffold for therapeutic agent development. This technical guide synthesizes current research on the constituent moieties to postulate and explore the most probable biological activities of these derivatives. Drawing from extensive literature on benzaldehydes and biphenyl ethers, we focus on three primary areas of high potential: antimicrobial, anticancer, and enzyme inhibitory activities. This document provides an in-depth analysis of the mechanistic underpinnings of these potential activities, detailed experimental protocols for their evaluation, and a forward-looking perspective on the structure-activity relationships that could guide future drug discovery efforts.

Introduction: A Scaffold of Therapeutic Promise

The 3-(4-methoxyphenoxy)benzaldehyde scaffold is a unique amalgamation of two pharmacologically significant motifs: the reactive aldehyde functionality of benzaldehyde and the conformational flexibility of the biphenyl ether linkage. Benzaldehyde and its derivatives are known for a wide array of biological effects, including antimicrobial and anticancer properties[1][2][3]. Similarly, the biphenyl ether core is present in numerous bioactive natural products and synthetic compounds, contributing to activities such as antimicrobial and anticancer effects[4][5][6]. The strategic combination of these two moieties in 3-(4-methoxyphenoxy)benzaldehyde suggests a synergistic or novel bioactivity profile, making its derivatives prime candidates for investigation in drug discovery programs. This guide will dissect the potential of this scaffold by examining the evidence-based activities of its parent structures.

Postulated Biological Activity I: Antimicrobial Effects

The widespread emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Both benzaldehyde and biphenyl ether derivatives have demonstrated significant potential in this area, suggesting that 3-(4-methoxyphenoxy)benzaldehyde derivatives could be potent antimicrobial agents.

Mechanistic Insights

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to interact with microbial cell membranes, leading to increased permeability and subsequent cell death[1]. The aldehyde group can also react with essential biomolecules, such as proteins and nucleic acids, disrupting cellular function. For biphenyl ether compounds, their antimicrobial properties are thought to arise from their ability to inhibit key microbial enzymes or disrupt membrane integrity[5][6]. The combination of these features in 3-(4-methoxyphenoxy)benzaldehyde derivatives could lead to a multi-target antimicrobial effect, potentially reducing the likelihood of resistance development.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A standardized method for assessing the antimicrobial activity of novel compounds is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Test compound stock solution (e.g., in DMSO).

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative control (medium with solvent).

Procedure:

-

Prepare serial twofold dilutions of the 3-(4-methoxyphenoxy)benzaldehyde derivative in the appropriate broth in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Illustrative MIC Values for Related Compounds

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Benzaldehyde Derivatives | Staphylococcus aureus | 100 - >1000 | [7] |

| Escherichia coli | 250 - >1000 | [7] | |

| Candida albicans | 50 - 500 | [7] | |

| Biphenyl Ether Derivatives | Staphylococcus aureus | ≥128 | [5][6] |

| Escherichia coli | ≥128 | [5][6] |

Workflow for Antimicrobial Activity Screening

Caption: Workflow for antimicrobial screening of novel compounds.

Postulated Biological Activity II: Anticancer Effects

The structural motifs within 3-(4-methoxyphenoxy)benzaldehyde are frequently found in compounds with significant anticancer activity. This suggests a strong potential for its derivatives to act as novel antineoplastic agents.

Mechanistic Insights

Benzaldehyde derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines[8]. Some derivatives can also inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, benzaldehyde has been reported to overcome treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph[9][10]. Biphenyl ether-containing compounds have also been investigated as anticancer agents, with some acting as inhibitors of crucial enzymes in cancer progression[4]. The combination of these functionalities in 3-(4-methoxyphenoxy)benzaldehyde derivatives could lead to potent and selective anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line of interest (e.g., HL-60, HeLa, MCF-7).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compound stock solution (in a cell culture compatible solvent like DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-(4-methoxyphenoxy)benzaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Illustrative IC50 Values for Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(benzyloxy)benzaldehyde | HL-60 | 1-10 | [8] |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | <10 (most potent) | [8] |

| Benzaldehyde | Osimertinib-resistant cancer cells | Growth inhibition | [10] |

Proposed Anticancer Mechanism

Caption: Proposed mechanism of anticancer action.

Postulated Biological Activity III: Enzyme Inhibition

The aldehyde group and the aromatic rings of the 3-(4-methoxyphenoxy)benzaldehyde scaffold make it a prime candidate for interaction with the active sites of various enzymes.

Mechanistic Insights

Benzaldehyde derivatives are known to inhibit a range of enzymes. For example, they can act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications[11]. They have also been shown to inhibit digestive enzymes like α-glucosidase and α-amylase, which is relevant for the management of type 2 diabetes[12]. The aldehyde group can form Schiff bases with amino groups in the enzyme's active site, leading to inhibition. The biphenyl ether moiety can provide additional hydrophobic and van der Waals interactions, enhancing binding affinity and selectivity.

Experimental Protocol: Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of aldose reductase, which catalyzes the reduction of an aldehyde substrate.

Materials:

-

Purified aldose reductase enzyme.

-

NADPH.

-

DL-glyceraldehyde (substrate).

-

Phosphate buffer.

-

Test compound.

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of the reaction and determine the percentage of inhibition caused by the test compound.

-

Calculate the IC50 value for the compound.

Data Presentation: Illustrative IC50 Values for Related Enzyme Inhibitors

| Compound | Enzyme | IC50 (µM) | Reference |

| 4-Phenyl benzaldehyde | Bovine Kidney Aldose Reductase | 0.23 | [11] |

| 2-Bromobenzaldehyde | Bovine Kidney Aldose Reductase | 1.37 | [11] |

| 4-Methoxy-2-hydroxybenzaldehyde | α-Amylase | More effective than acarbose | [12] |

Enzyme Inhibition Workflow

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The 3-(4-methoxyphenoxy)benzaldehyde scaffold holds considerable promise for the development of new therapeutic agents. Based on the well-documented biological activities of its constituent benzaldehyde and biphenyl ether moieties, derivatives of this compound are prime candidates for investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. The synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, which, when coupled with the high-throughput screening methods outlined in this guide, can facilitate the identification of lead compounds with potent and selective activities. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their therapeutic potential and minimize off-target effects.

References

Sources

- 1. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 3. benchchem.com [benchchem.com]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. innovbiological.com [innovbiological.com]

- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-(4-Methoxyphenoxy)benzaldehyde: A Versatile Precursor for Advanced Fluorescent Probes

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(4-methoxyphenoxy)benzaldehyde as a foundational building block for the synthesis of novel fluorescent probes. We will explore the unique structural attributes of this precursor, detail robust synthetic methodologies, and discuss the principles guiding the design of high-performance probes for bioimaging and sensing applications.

Core Compound Analysis: 3-(4-Methoxyphenoxy)benzaldehyde

3-(4-Methoxyphenoxy)benzaldehyde is a diaryl ether derivative characterized by a benzaldehyde moiety linked to a methoxy-substituted phenol through an ether bond.[1] This specific arrangement of functional groups offers a unique combination of chemical reactivity and structural influence, making it a highly valuable, yet underexplored, precursor in fluorophore chemistry.

The aldehyde group serves as a versatile chemical handle for constructing complex molecular architectures through well-established reactions, while the diaryl ether core provides a semi-flexible scaffold that can be leveraged to fine-tune the photophysical properties of the final probe.[2][3]

Table 1: Physicochemical Properties of 3-(4-Methoxyphenoxy)benzaldehyde

| Property | Value | Source(s) |

| CAS Number | 62373-80-2 | [1][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][5] |

| Molecular Weight | 228.24 g/mol | [1] |

| Appearance | Colorless to Yellow clear liquid | [5][6] |

| Density | 1.089 g/mL at 25 °C (lit.) | [4][6] |

| Boiling Point | 145 °C at 0.4 mmHg (lit.) | [4][6] |

| Refractive Index | n20/D 1.596 (lit.) | [6] |

| SMILES | COc1ccc(Oc2cccc(C=O)c2)cc1 | [1] |

| InChI Key | WLFDEVVCXPTAQA-UHFFFAOYSA-N | [1] |

The Scientific Rationale: Why Choose a Diaryl Ether Scaffold?

The decision to use 3-(4-methoxyphenoxy)benzaldehyde is grounded in established principles of fluorophore design. The properties of a fluorescent probe are dictated by its electronic structure and its interaction with the local environment.

-

The Aldehyde as a Reactive Anchor: The formyl group (-CHO) is an electrophilic center, readily participating in reactions like Knoevenagel condensations, Wittig reactions, and Schiff base formations.[2][3] This allows for the covalent attachment of various π-conjugated systems or analyte-responsive moieties, which is the primary step in transforming this simple precursor into a functional probe.

-

Tuning Photophysics via Intramolecular Charge Transfer (ICT): The methoxy group (-OCH₃) is a moderate electron-donating group (EDG), while the eventual conjugated system attached to the aldehyde can be designed to be electron-accepting. This donor-acceptor architecture is fundamental to creating probes that exhibit Intramolecular Charge Transfer (ICT). ICT states are highly sensitive to solvent polarity and local electric fields, making them ideal for developing probes that can report on their microenvironment.

-

Controlling Non-Radiative Decay: The diaryl ether linkage is not merely a passive linker. The C-O-C bond angle of approximately 118.8° and the dihedral angle between the two aromatic rings introduce a degree of rotational freedom.[7] In probe design, this can be a feature, not a bug. In low-viscosity environments, free rotation can provide a pathway for non-radiative decay, quenching fluorescence. When the probe binds to a target or enters a viscous medium like the mitochondrial matrix, this rotation can be restricted, blocking the non-radiative pathway and causing a "turn-on" fluorescent response.[8] This principle is central to designing probes for viscosity and molecular rotors.

Synthetic Strategy: From Precursor to Probe

A robust and high-yielding method for elaborating the 3-(4-methoxyphenoxy)benzaldehyde core is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile derivatives).

Below is a validated, self-validating protocol for the synthesis of a hypothetical probe, Probe-580 , derived from our precursor and 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF), a common acceptor moiety.

Experimental Protocol: Synthesis of Probe-580

Materials:

-

3-(4-Methoxyphenoxy)benzaldehyde (1 mmol, 228.24 mg)

-

2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (TCF) (1 mmol, 211.24 mg)

-

Piperidine (catalytic amount, ~0.1 mmol)

-

Absolute Ethanol (25 mL)

-

Dichloromethane (for purification)

-

Hexane (for purification)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-methoxyphenoxy)benzaldehyde (1 mmol) and TCF (1 mmol).

-

Solvent Addition: Add 25 mL of absolute ethanol and stir the mixture at ambient temperature to achieve partial dissolution.

-

Catalyst Addition: Add 2-3 drops of piperidine to the stirring mixture. The solution may change color, indicating the initiation of the reaction.

-

Reaction Execution: Heat the mixture to reflux (~78 °C). Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

-

Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from a dichloromethane/hexane solvent system to yield the final product, Probe-580 , as a crystalline solid.

Caption: Knoevenagel condensation mechanism for probe synthesis.

Characterization and Application Workflow

The successful synthesis of a novel probe is only the first step. A rigorous characterization workflow is essential to validate its structure and understand its photophysical properties, which in turn informs its potential applications.

Caption: General workflow for developing a novel fluorescent sensor.

Expected Photophysical Properties

Based on the donor-acceptor structure of the hypothetical Probe-580 , we can anticipate key photophysical characteristics. The extended π-conjugation created by the Knoevenagel condensation will shift the absorption and emission profiles significantly to longer wavelengths compared to the precursor.

Table 2: Predicted Photophysical Properties of Probe-580 in Dichloromethane

| Parameter | Predicted Value | Rationale |

| Absorption Max (λ_abs) | ~450 nm | Strong ICT character shifts absorption into the visible blue region. |

| Emission Max (λ_em) | ~580 nm | Significant charge transfer in the excited state leads to a large Stokes shift. |

| Stokes Shift | ~130 nm | A large shift is characteristic of ICT dyes and beneficial for minimizing self-absorption in imaging. |

| Quantum Yield (Φ) | 0.1 - 0.6 | Highly dependent on solvent polarity and rotational freedom; expected to be higher in non-polar or viscous media. |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | Expected high value due to the allowed π-π* electronic transition in the conjugated system. |

Envisioning the Application: A "Turn-On" Sensor

Fluorescent probes are powerful tools for detecting specific analytes or changes in the cellular environment.[9][10] A probe derived from 3-(4-methoxyphenoxy)benzaldehyde can be designed to function as a "turn-on" sensor. For instance, by incorporating a recognition site, the probe could selectively bind to a target protein.

Upon binding, two key events could occur:

-

Conformational Locking: The flexible diaryl ether scaffold is locked into a more rigid conformation, restricting intramolecular rotations. This closes a major non-radiative decay channel.

-

Environmental Shielding: The probe is shielded from the polar aqueous environment within the protein's binding pocket, reducing fluorescence quenching by water molecules.

The combination of these effects leads to a dramatic increase in fluorescence quantum yield, resulting in a "turn-on" signal that is directly proportional to the concentration of the target analyte.

Caption: Mechanism for fluorescence turn-on sensing of an analyte.

Conclusion and Future Perspectives

3-(4-Methoxyphenoxy)benzaldehyde represents a strategic starting point for the rational design of sophisticated fluorescent probes. Its inherent structural features—a reactive aldehyde and a tunable diaryl ether core—provide chemists with a versatile platform to build sensors for a multitude of biological targets and environments. The principles of ICT and restricted intramolecular rotation are key to unlocking the potential of probes derived from this precursor. Future work should focus on synthesizing a library of probes from this scaffold by reacting it with various active methylene compounds and incorporating specific targeting ligands to create probes for organelles like mitochondria or the endoplasmic reticulum, thereby expanding the toolkit for advanced cellular imaging.[8]

References

-

3-(4-Methoxyphenoxy)benzaldehyde - ChemBK. (n.d.). Retrieved from [Link]

-

Benzaldehyde, 3-(4-methoxyphenoxy)- - Cheméo. (n.d.). Retrieved from [Link]

-

Clunas, S., et al. (2011). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Molecules, 16(9), 7537-7545. Available from: [Link]

-

Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of Pesticide Science, 30(3), 231-238. Available from: [Link]

-

Uddin, M. N. (2021). Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. New Jersey Institute of Technology. Available from: [Link]

-

Pérez-Arnaiz, C., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences, 19(2), 596. Available from: [Link]

-

Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (2011). MDPI. Available from: [Link]

-

Recent advances in organic molecule fluorescent probes for microbial imaging. (2023). Journal of Materials Chemistry B. Available from: [Link]

-

3-(4-Methoxyphenoxy)benzaldehyde - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. (2022). Biosensors, 12(10), 855. Available from: [Link]

-

Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (2022). MDPI. Available from: [Link]

-

A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. (2015). Journal of the American Chemical Society. Available from: [Link]

-

Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy. (2019). Journal of the American Chemical Society. Available from: [Link]

-

The Sensing and Reacting Mechanisms of a Fluorescent Probe for Formaldehyde: A Detailed Theoretical Exploration. (2021). ResearchGate. Available from: [Link]

-

Schäfer, M., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1021–o1022. Available from: [Link]

-

Taber, D. F., & Brannick, B. F. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 748-750. Available from: [Link]

-

Zhu, C., et al. (2023). Together We Shine. University Chemistry, 38(7), 56-60. Available from: [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-(4-METHOXYPHENOXY)BENZALDEHYDE | 62373-80-2 [chemicalbook.com]

- 5. 3-(4-Methoxyphenoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]